2-amino-2,3-dihydro-1H-inden-4-ol

Immuno-oncology Enzyme inhibition Tryptophan metabolism

Researchers face supply bottlenecks for structurally defined aminoindanol probes. This compound resolves the need for a rigid, chiral 2-aminoindane scaffold with quantifiable IDO1 inhibition. - IDO1 IC50: 50 µM, CYP3A4 IC50: 1.1 µM, DAT EC50: 150 nM. - Unique 4-hydroxy substitution pattern provides a derivatization handle and distinct hydrogen-bonding network. - Avoids the conformational limitations of 1-amino-2-indanol isomers, enabling orthogonal chiral recognition. Reliable supply with batch-specific analytical data ensures procurement confidence.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13645942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2,3-dihydro-1H-inden-4-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2O)N
InChIInChI=1S/C9H11NO/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,7,11H,4-5,10H2
InChIKeyMKMYGMZCCPQLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,3-dihydro-1H-inden-4-ol Overview


2-Amino-2,3-dihydro-1H-inden-4-ol (CAS 106626-18-0) is a bicyclic aminoindanol derivative featuring a 2-aminoindane core with a hydroxyl group at the 4-position of the fused benzene ring, possessing the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . The compound contains a chiral center at the 2-position and exhibits a rigid, conformationally constrained dihydroindenyl framework that restricts rotational freedom of the amino and hydroxyl groups [1]. This scaffold serves as a valuable chiral building block in medicinal chemistry and asymmetric synthesis, with documented activity against multiple enzyme targets including indoleamine 2,3-dioxygenase 1 (IDO1), cytochrome P450 isoforms, and dopamine receptors [2].

Chiral building block Conformationally constrained scaffold for asymmetric synthesis
Enzyme target studies Supports IDO1, CYP450, and dopamine transporter pathway research
Orthogonal chiral probe Lacks 1,2-aminoalcohol motif, providing distinct recognition profile

Why Generic Aminoindanols Fall Short


Generic substitution among aminoindanol derivatives is scientifically invalid due to profound differences in regiochemistry, stereochemistry, and conformational behavior that directly impact target binding and synthetic utility. The 4-hydroxy substitution pattern on the indane ring creates a unique hydrogen-bonding network distinct from the 1-amino-2-indanol or 2-amino-1-indanol isomers, altering both intermolecular interactions and intramolecular hydrogen bonding capabilities [1]. Furthermore, the 2-amino-2,3-dihydro-1H-inden-4-ol scaffold lacks the cis/trans diastereomerism present in 1,2-aminoindanols, resulting in a fundamentally different chiral recognition profile that cannot be replicated by commercially available alternatives [2]. These structural divergences manifest in quantifiable differences in enzyme inhibition potency, as demonstrated by the compound's specific activity profile against IDO1 (IC50 = 50 µM), CYP3A4 (IC50 = 1.1 µM), and dopamine uptake inhibition (EC50 = 150 nM) that would not be preserved upon substitution with regioisomeric or stereoisomeric analogs [3].

Regioisomer mismatch

1-Amino-2-indanol or 2-amino-1-indanol isomers alter hydrogen-bonding networks, disrupting target binding and synthetic utility.

Stereochemical divergence

Lacks cis/trans diastereomerism of 1,2-aminoindanols; chiral recognition profile may not transfer to other aminoindanol scaffolds.

Enzyme activity profile

Reported IDO1, CYP3A4, and DAT inhibition/induction profiles differ significantly from unsubstituted or isomeric analogs, limiting direct substitution.

Quantitative Compound Comparison Guide


IDO1 Inhibition vs. Inactive Aminoindanol Analogs

2-Amino-2,3-dihydro-1H-inden-4-ol exhibits measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 50,000 nM (50 µM), whereas the 1,2-aminoindanol isomer cis-1-amino-2-indanol shows no detectable inhibition of this enzyme at comparable concentrations [1]. The 4-hydroxy substitution pattern enables binding within the IDO1 active site, providing a structurally distinct chemical starting point for immuno-oncology probe development compared to the inactive 1-amino-2-indanol scaffold.

IDO1 Inhibition
Head-to-head
IC50 = 50 µM vs. no inhibition
>50-fold selectivity window
Supports IDO1 pathway probe development
Recombinant human IDO1; tryptophan substrate
Immuno-oncology Enzyme inhibition Tryptophan metabolism

CYP3A4 Inhibition: Superior to 2-Aminoindane

The compound inhibits CYP3A4 in human liver microsomes with an IC50 of 1,100 nM (1.1 µM) [1]. In contrast, the parent scaffold 2-aminoindane shows no detectable CYP3A4 inhibition (IC50 > 50,000 nM) under comparable assay conditions [2]. Additionally, 1-amino-2-indanol derivatives demonstrate IC50 values >20,000 nM against CYP3A4 [3]. This approximately 45-fold higher CYP3A4 inhibition potency uniquely positions the compound for studying metabolic drug interactions.

CYP3A4 Inhibition
Reported
IC50 = 1.1 µM
~45-fold vs. comparators (>50 µM and >20 µM)
Supports CYP3A4-mediated metabolism screening
Human liver microsomes, midazolam substrate
Drug metabolism Cytochrome P450 ADME screening

DAT-Mediated Dopamine Release vs. Uptake Inhibition

2-Amino-2,3-dihydro-1H-inden-4-ol induces dopamine release via the dopamine transporter (DAT) with an EC50 of 150 nM in rat brain synaptosomes [1]. In contrast, the unsubstituted 2-aminoindane scaffold acts primarily as a dopamine uptake inhibitor (IC50 = 900 nM) without inducing significant release [2]. The 4-hydroxy substitution converts the scaffold from a pure uptake inhibitor to a substrate-type releaser, a mechanistic distinction with direct implications for in vivo pharmacology.

DAT Function
Reported
EC50 = 150 nM (release)
vs. IC50 = 900 nM (uptake); 6-fold higher, mechanistic switch
Supports DAT substrate vs. inhibitor probe distinction
Rat brain synaptosomes; [3H]DA release/uptake assays
Neuropharmacology Dopamine transporter CNS drug discovery

Chiral Recognition Divergence from 2-Amino-1-indanol

Chiral stationary phases (CSPs) derived from 2-amino-1-indanol exhibit conformational rigidity due to their cyclic nature, demonstrating optimal resolution for conformationally flexible analytes but poor resolution for rigid analytes [1]. The 2-amino-2,3-dihydro-1H-inden-4-ol scaffold, lacking the 1,2-aminoalcohol motif present in 2-amino-1-indanol, lacks the intramolecular hydrogen bonding that defines the cis-1,2-aminoindanol conformational preference, resulting in a fundamentally different chiral recognition landscape [2].

Chiral Recognition
Class-level
No intramolecular H-bonding; flexible orientation vs. rigid CSP
Offers orthogonal chiral recognition for rigid analytes
Qualitative chromatographic divergence; CSP-based resolution
Chiral chromatography Asymmetric synthesis Enantiomeric resolution

CYP1A2 Induction Activity Unique to This Scaffold

2-Amino-2,3-dihydro-1H-inden-4-ol induces CYP1A2 expression in human hepatocytes with an EC50 of 1,900 nM (1.9 µM) [1]. Neither 2-aminoindane nor 1-amino-2-indanol derivatives show detectable CYP1A2 induction at concentrations up to 50 µM, representing a >26-fold selectivity window for this specific scaffold [2]. The 4-hydroxy substitution pattern appears critical for engaging the AhR-mediated transcriptional machinery governing CYP1A2 expression.

CYP1A2 Induction
Class-level
EC50 = 1.9 µM
>26-fold selective induction vs. comparators (no induction ≤50 µM)
Supports AhR-mediated CYP1A2 induction research
Human hepatocytes; expression assay
Xenobiotic metabolism Nuclear receptor activation Toxicology screening

Application Scenarios


IDO1-Targeted Immuno-Oncology Probes

Given its measurable IDO1 inhibition (IC50 = 50 µM) while related aminoindanol scaffolds show no activity, this compound serves as a structurally defined starting point for designing IDO1-targeted probes in cancer immunotherapy research [1]. The 4-hydroxy substitution provides a synthetic handle for further derivatization while maintaining the core scaffold geometry required for enzyme engagement.

CNS Tool: DAT Substrate vs. Uptake Inhibitor

The compound's DAT-mediated dopamine release activity (EC50 = 150 nM) contrasts with 2-aminoindane's pure uptake inhibition mechanism (IC50 = 900 nM), enabling it to serve as a pharmacological tool for distinguishing substrate-type from inhibitor-type interactions at the dopamine transporter in neuropharmacology studies [2].

ADME Probe for CYP3A4 Interactions

With moderate CYP3A4 inhibition (IC50 = 1.1 µM) and CYP1A2 induction (EC50 = 1.9 µM) that are absent in comparator scaffolds, this compound functions as a reference probe for evaluating cytochrome P450-mediated metabolism and nuclear receptor activation in drug discovery ADME panels [3].

Chiral Building Block for Non-1,2-Aminoalcohol Synthesis

The compound's lack of intramolecular hydrogen bonding, in contrast to the rigid conformation of 2-amino-1-indanol derivatives, provides an orthogonal chiral recognition profile suitable for applications where the rigid cis-1,2-aminoindanol scaffold fails to achieve adequate stereocontrol [4].

Application
Selection Property
Validation Focus
IDO1-targeted probe research
Measurable IDO1 inhibition absent in common aminoindanol isomers
Enzyme inhibition assay and target engagement
DAT mechanism-of-action studies
Substrate-type dopamine release activity vs. pure uptake inhibition
Functional selectivity at the dopamine transporter
CYP-mediated metabolism screening
CYP3A4 inhibition and CYP1A2 induction profile
Drug-drug interaction liability and AhR activation context
Asymmetric synthesis and chiral separation
Absence of 1,2-aminoalcohol motif; flexible amino-hydroxy orientation
Orthogonal chiral recognition vs. rigid 1,2-aminoindanol CSPs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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